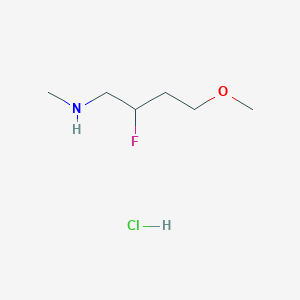

(2-Fluoro-4-methoxybutyl)(methyl)amine hydrochloride

Description

(2-Fluoro-4-methoxybutyl)(methyl)amine hydrochloride is a secondary amine hydrochloride derivative characterized by a fluorinated and methoxylated butyl chain. Its structure includes:

- A butyl backbone with a fluoro substituent at the C2 position and a methoxy group at the C4 position.

- A methylamine group attached to the C1 position, forming a secondary amine.

- A hydrochloride counterion, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

2-fluoro-4-methoxy-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FNO.ClH/c1-8-5-6(7)3-4-9-2;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPJJRLDGMBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CCOC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(2-Fluoro-4-methoxybutyl)(methyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom and a methoxy group, which influence its reactivity and biological properties. The molecular formula is CHClFNO, indicating the presence of chlorine, fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Key Structural Features

- Fluorine Substitution : Enhances lipophilicity and membrane permeability.

- Methoxy Group : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Evidence points towards its potential in modulating inflammatory pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes.

The biological effects of this compound are primarily mediated through interactions with specific molecular targets:

- Receptor Modulation : The compound may act on receptors involved in cell signaling pathways.

- Enzyme Interaction : It has shown promise in inhibiting enzymes like cyclooxygenase (COX), which play a critical role in inflammation.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value of approximately 15 µM, suggesting potent anticancer activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's inhibitory effects on COX enzymes. The study reported an IC50 value of 20 µM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent.

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| (2-Fluoro-4-methoxybutyl)(methyl)amine | Anticancer (Breast Cancer) | 15 |

| COX-2 Inhibition | 20 | |

| Trifluoromethylphenol | Anticancer | 25 |

| COX-2 Inhibition | 30 |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Metabolic Stability : Research indicates that modifications to the methoxy group can enhance metabolic stability without significantly compromising potency .

- Pharmacokinetics : Investigations into pharmacokinetic properties reveal promising absorption and distribution characteristics, essential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to structurally related amines in terms of substituents, chain length, and functional groups. Key examples include:

Key Differences and Implications

Substituent Effects: The fluoro group in the target compound may enhance electronegativity and metabolic stability compared to non-halogenated analogues like (4-Phenylbutyl)methylamine Hydrochloride . The methoxy group at C4 could increase solubility and alter steric effects relative to sulfur-containing groups (e.g., methylthio in 25T-NBOMe) .

Amine Type :

- As a secondary amine , the target compound may exhibit different reactivity (e.g., acylation, alkylation) compared to tertiary amines like MDEA, which are optimized for CO₂ adsorption via carbamate formation .

Applications :

- MDEA-based materials achieve CO₂ adsorption capacities of 2.63 mmol/g via chemical-physical interactions, a benchmark for amine-functionalized adsorbents . The target compound’s secondary amine might offer lower CO₂ affinity but higher selectivity in other contexts (e.g., catalysis).

- Phenethylamine derivatives (e.g., 25T-NBOMe) are studied for receptor binding, suggesting that the target compound’s fluorinated alkyl chain could be tailored for similar biomedical applications .

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn:

- Solubility : The hydrochloride salt form improves water solubility, critical for drug formulation or adsorption processes.

- Stability: The electron-withdrawing fluoro group may reduce oxidative degradation compared to non-fluorinated analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.